Tetradecylamine

Catalog No.
S8087268
CAS No.
68037-91-2
M.F
C14H31N
M. Wt
213.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecylamine

CAS Number

68037-91-2

Product Name

Tetradecylamine

IUPAC Name

tetradecan-1-amine

Molecular Formula

C14H31N

Molecular Weight

213.40 g/mol

InChI

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3

InChI Key

PLZVEHJLHYMBBY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCN

Canonical SMILES

CCCCCCCCCCCCCCN

Tetradecylamine is an alkylamine.
tetradecylamine is a natural product found in Averrhoa bilimbi with data available.

Organic Chemistry and Materials Science

  • Organic synthesis: Tetradecylamine acts as a precursor or reactant for synthesizing various organic compounds, including surfactants, ionic liquids, and pharmaceuticals []. Its amine group readily participates in condensation reactions and can be further modified to introduce functionalities.
  • Material development: Due to its amphiphilic nature (having both hydrophobic and hydrophilic parts), tetradecylamine is used in the development of materials like self-assembled monolayers and nanoparticles []. These materials find applications in areas like biosensing, drug delivery, and catalysis.

Biotechnology and Medicine

  • Drug delivery systems: Tetradecylamine can be employed as a component in designing drug delivery systems. Liposomes and micelles incorporating tetradecylamine can improve drug solubility, enhance cellular uptake, and facilitate targeted drug delivery [].
  • Antimicrobial studies: Research suggests that tetradecylamine possesses some antimicrobial properties. Studies have explored its potential use against bacteria and fungi, although the exact mechanisms and effectiveness require further investigation [].

Tetradecylamine is a long-chain aliphatic amine with the molecular formula C14H31N\text{C}_{14}\text{H}_{31}\text{N}. It consists of a tetradecyl (14-carbon) alkyl chain attached to an amine group. This compound is characterized by its hydrophobic nature, making it insoluble in water but soluble in organic solvents. Its physical properties include a melting point of approximately 13 °C and a boiling point exceeding 392 °F (200 °C) . Tetradecylamine is typically encountered as a colorless to pale yellow liquid with a distinct amine odor.

Typical of amines, including:

  • Alkylation: It can act as a nucleophile, reacting with alkyl halides to form higher-order amines.
  • Acid-Base Reactions: Tetradecylamine can accept protons, forming tetradecylammonium salts in acidic conditions.
  • Reversible Reaction with Carbon Dioxide: Tetradecylamine can react with carbon dioxide to form carbamate derivatives, which are reversible .

Tetradecylamine can be synthesized through several methods:

  • Reduction of Fatty Amides: Tetradecylamine can be produced by reducing tetradecanamide using reducing agents such as lithium aluminum hydride.
  • Alkylation of Ammonia: Another method involves the alkylation of ammonia with tetradecyl halides under basic conditions.
  • Direct Amination of Fatty Alcohols: Tetradecylamine can also be synthesized by the direct amination of tetradecanol using ammonia and a catalyst .

Tetradecylamine has diverse applications across various fields:

  • Surfactants: Due to its amphiphilic nature, it is used in surfactant formulations for detergents and emulsifiers .
  • Corrosion Inhibitors: It is employed in formulations to protect metals from corrosion.
  • Biocides: Its antimicrobial properties make it suitable for use in biocidal products.
  • Chemical Intermediates: Tetradecylamine serves as a building block in organic synthesis and can be used to create other chemical compounds .

Research indicates that tetradecylamine interacts with various materials, particularly in functionalized applications. For instance, it has been used to modify melamine sponges for effective oil/water separation, demonstrating its utility in filtration technologies . Interaction studies often focus on its surface-active properties and its ability to form micelles.

Tetradecylamine shares structural similarities with several other long-chain amines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
HexadecylamineC16H35N\text{C}_{16}\text{H}_{35}\text{N}Longer carbon chain; higher melting/boiling points.
DodecylamineC12H27N\text{C}_{12}\text{H}_{27}\text{N}Shorter chain; different surfactant properties.
OctadecylamineC18H39N\text{C}_{18}\text{H}_{39}\text{N}Even longer chain; used in specialized applications.

Tetradecylamine's unique 14-carbon structure provides specific surfactant properties that distinguish it from shorter or longer-chain analogs, allowing for tailored applications in both industrial and research settings.

Physical Description

Liquid; Other Solid

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

213.245649993 g/mol

Monoisotopic Mass

213.245649993 g/mol

Heavy Atom Count

15

UNII

NOM20L9LFT

Related CAS

1838-04-6 (hydrochloride)
2016-54-8 (acetate)

General Manufacturing Information

1-Tetradecanamine: ACTIVE
All Other Basic Organic Chemical Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Amines, C14-18-alkyl: ACTIVE

Dates

Last modified: 11-23-2023

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